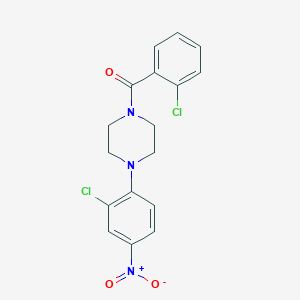
1-(2-CHLORO-4-NITROPHENYL)-4-(2-CHLOROBENZOYL)PIPERAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-CHLORO-4-NITROPHENYL)-4-(2-CHLOROBENZOYL)PIPERAZINE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a piperazine ring substituted with chloro and nitro groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-CHLORO-4-NITROPHENYL)-4-(2-CHLOROBENZOYL)PIPERAZINE typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-4-nitroaniline with piperazine under controlled conditions to form the intermediate product. This intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-CHLORO-4-NITROPHENYL)-4-(2-CHLOROBENZOYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The chloro groups can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro groups can produce a variety of substituted piperazine compounds.
Scientific Research Applications
1-(2-CHLORO-4-NITROPHENYL)-4-(2-CHLOROBENZOYL)PIPERAZINE has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor for specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-CHLORO-4-NITROPHENYL)-4-(2-CHLOROBENZOYL)PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
1-(2-CHLORO-4-NITROPHENYL)-4-(2-CHLOROBENZOYL)PIPERAZINE: shares similarities with other piperazine derivatives, such as [4-(2-Chloro-phenyl)-piperazin-1-yl]-(2-chloro-phenyl)-methanone and [4-(2-Nitro-phenyl)-piperazin-1-yl]-(2-chloro-phenyl)-methanone.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C17H15Cl2N3O3 |
|---|---|
Molecular Weight |
380.2g/mol |
IUPAC Name |
[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C17H15Cl2N3O3/c18-14-4-2-1-3-13(14)17(23)21-9-7-20(8-10-21)16-6-5-12(22(24)25)11-15(16)19/h1-6,11H,7-10H2 |
InChI Key |
KFTMHGDUUBRHNM-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















